
1,3-Dichlor-2-propanol-d5
Übersicht
Beschreibung
1,3-Dichloro-2-propanol-d5 is a deuterium-labeled analog of 1,3-Dichloro-2-propanol. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification of individual atoms in metabolic studies . The deuterium atoms in 1,3-Dichloro-2-propanol-d5 replace the hydrogen atoms, providing unique properties that are useful in various analytical applications .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-propanol-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of biochemical reactions.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Utilized in the development of new drugs and the study of drug metabolism.
Environmental Analysis: Used as an internal standard in the analysis of environmental contaminants.
Wirkmechanismus
Target of Action
The primary target of 1,3-Dichloro-2-propanol-d5 (DCPD-d5) is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
DCPD-d5 interacts with its target, Nrf2, by inhibiting its translocation into the nucleus . This inhibition suppresses the expression of Nrf2’s downstream target proteins, including GPX4, ferritin heavy chain (FTH), ferroportin (FPN), cystine/glutamate transporter xCT (SLC7A11), and heme oxygenase 1 (HO-1) . The deuteration of the DCPD molecule introduces distinct reactivity and metabolic profiles compared to the parent compound .
Biochemical Pathways
The inhibition of Nrf2 translocation affects the antioxidant response element (ARE) pathway . The ARE pathway plays a crucial role in the cellular defense mechanism against oxidative stress. The suppression of Nrf2’s downstream target proteins disrupts this pathway, leading to an increase in oxidative stress and the induction of ferroptosis , a form of regulated cell death .
Pharmacokinetics
It is known that the deuteration of the dcpd molecule can affect itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration can introduce distinct reactivity and metabolic profiles compared to the parent compound, potentially affecting the bioavailability of DCPD-d5 .
Result of Action
The primary result of DCPD-d5 action is the induction of ferroptosis . This is a form of regulated cell death that is closely associated with the accumulation of lipid peroxides, Fe2+, and reactive oxygen species (ROS) . The induction of ferroptosis can lead to various molecular and cellular effects, including changes in cell morphology, loss of cell viability, and alterations in cellular biochemical processes .
Biochemische Analyse
Biochemical Properties
1,3-Dichloro-2-propanol-d5 plays a significant role in biochemical reactions due to its ability to be tracked precisely. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in metabolic analysis to track the movement of individual atoms . The deuterium labeling introduces distinct reactivity and metabolic profiles compared to the parent compound, 1,3-Dichloro-2-propanol . This divergence arises from increased steric hindrance and differing electronic properties exhibited by the deuterium atoms .
Cellular Effects
1,3-Dichloro-2-propanol-d5 has been shown to influence various cellular processes. Studies have indicated that 1,3-Dichloro-2-propanol, the non-deuterated form, can cause renal injury with necroptosis in mice . It also exerts carcinogenic effects in multiple organs, including the liver and kidneys . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,3-Dichloro-2-propanol-d5 involves its interaction with biomolecules. The deuteration of the molecule introduces distinct reactivity and metabolic profiles . This is believed to be due to increased steric hindrance and differing electronic properties exhibited by the deuterium atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloro-2-propanol-d5 can change over time. The compound is stable under recommended storage conditions . Long-term exposure to 1,3-Dichloro-2-propanol, the non-deuterated form, has been shown to cause carcinogenic effects in multiple organs . These long-term effects are important to consider in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,3-Dichloro-2-propanol-d5 vary with different dosages in animal models. High doses of 1,3-Dichloro-2-propanol have been shown to cause toxic effects, including carcinogenicity . It is important to determine the threshold effects and any toxic or adverse effects at high doses when conducting studies with 1,3-Dichloro-2-propanol-d5.
Metabolic Pathways
1,3-Dichloro-2-propanol-d5 is involved in various metabolic pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies . This enables researchers to study the movement of individual atoms and the effects on metabolic flux and metabolite levels . The compound interacts with enzymes and cofactors involved in these pathways, providing valuable insights into its metabolic profile.
Transport and Distribution
The transport and distribution of 1,3-Dichloro-2-propanol-d5 within cells and tissues are crucial for understanding its effects. The compound is transported and distributed similarly to its non-deuterated form . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
1,3-Dichloro-2-propanol-d5 exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-propanol-d5 can be synthesized through the chlorination of glycerol in the presence of deuterium oxide (D2O) and hydrochloric acid (HCl). The reaction typically occurs at elevated temperatures (100-110°C) to facilitate the chlorination process . The reaction can be summarized as follows:
C3H8O3+2HCl→C3H6Cl2O+2H2O
In this reaction, glycerol (C3H8O3) reacts with hydrochloric acid to produce 1,3-Dichloro-2-propanol (C3H6Cl2O) and water (H2O). When deuterium oxide is used, the resulting product is 1,3-Dichloro-2-propanol-d5.
Industrial Production Methods
Industrial production of 1,3-Dichloro-2-propanol-d5 follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of glycerol in a reactor, followed by purification steps to isolate the desired product. The use of deuterium oxide ensures the incorporation of deuterium atoms into the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-propanol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of 1,3-dihydroxy-2-propanol or other substituted derivatives.
Oxidation: Formation of 1,3-dichloroacetone or other oxidized products.
Reduction: Formation of 1,3-dichloropropane or other reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2-propanol-d5 can be compared with other similar compounds, such as:
1,3-Dichloro-2-propanol: The non-deuterated analog, which lacks the unique properties conferred by deuterium labeling.
3-Chloro-1,2-propanediol: A related compound with a different substitution pattern on the carbon chain.
Epichlorohydrin: A compound used in the production of epoxy resins, which can be synthesized from 1,3-Dichloro-2-propanol.
The uniqueness of 1,3-Dichloro-2-propanol-d5 lies in its stable isotope labeling, which allows for precise tracking and quantification in various analytical applications.
Eigenschaften
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLEGDTCGBNGU-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724506 | |
| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-20-6 | |
| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is 1,3-Dichloro-2-propanol-d5 used as an internal standard for quantifying chloropropanols in food?
A1: 1,3-Dichloro-2-propanol-d5 is a deuterated analog of 1,3-dichloro-2-propanol, a common chloropropanol found in food. Using a deuterated analog as an internal standard offers several advantages:
- Similar chemical behavior: Deuterated compounds often exhibit very similar chemical behavior to their non-deuterated counterparts. This means 1,3-Dichloro-2-propanol-d5 will behave similarly to 1,3-dichloro-2-propanol during sample preparation and analysis. [, ]
- Distinct mass spectrometry signal: The presence of five deuterium atoms in 1,3-Dichloro-2-propanol-d5 results in a different mass-to-charge ratio compared to 1,3-dichloro-2-propanol. This allows for clear differentiation and quantification of both compounds using mass spectrometry. [, ]
- Improved accuracy: By accounting for potential analyte loss during sample preparation and analysis, using an internal standard like 1,3-Dichloro-2-propanol-d5 improves the accuracy and reliability of the quantification of chloropropanols in food samples. [, ]
Q2: Can 1,3-Dichloro-2-propanol-d5 be used to quantify other chloropropanols besides 1,3-dichloro-2-propanol?
A: Research suggests that while 1,3-Dichloro-2-propanol-d5 is highly effective for quantifying 1,3-dichloro-2-propanol, it may not be suitable for accurate quantification of all chloropropanols. For instance, one study found that using 1,3-Dichloro-2-propanol-d5 to calibrate for 2-chloropropane-1,3-diol (2-MCPD) resulted in significantly underestimated concentrations compared to using a dedicated deuterated analog for 2-MCPD. [] Therefore, while 1,3-Dichloro-2-propanol-d5 is a valuable internal standard, careful consideration of the target analytes and selection of appropriate internal standards is crucial for accurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




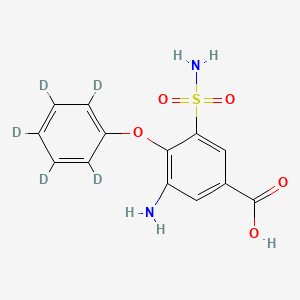
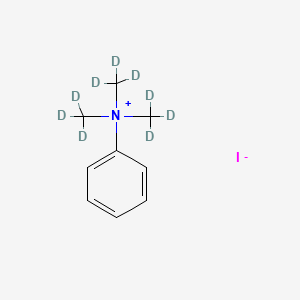

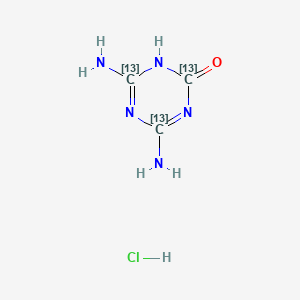
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
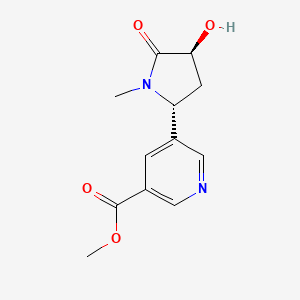
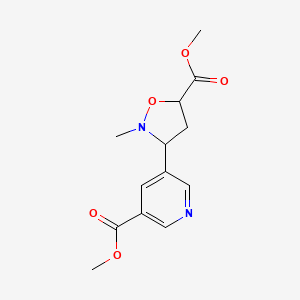
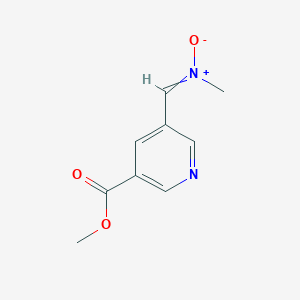
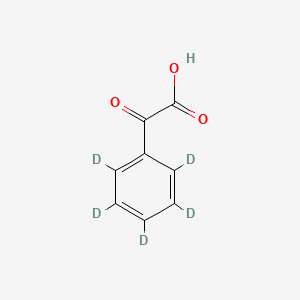
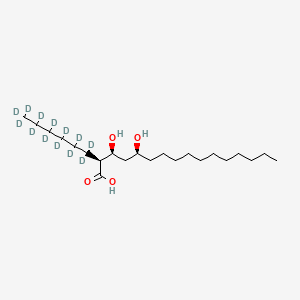
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
